The compound 5-Methyl-5-propyl-1,3-dioxan-2-one (MPAS) is a chemical of interest due to its potential applications in various fields, including polymer science and possibly pharmacology. The study of its properties, mechanism of action, and applications is crucial for the advancement of these fields. This analysis will delve into the available research on MPAS, examining its polymerization behavior, potential as a NO donor, and implications for cancer therapy.
The mechanism of action for MPAS in the context of ring-opening polymerization has been elucidated in studies comparing it with its isomers. MPAS polymerizes through a primary scission of the ring, which involves the elimination of sulfur dioxide and the formation of an α-lactone intermediate. This process is initiated by the parent acid, which is produced when the monomer reacts with moisture. The resultant polymers are hydroxyl/carboxyl-terminated, and those derived from MPAS are amorphous and soluble in various organic solvents. The polymerization rates are influenced by the substituents at the C-5 position, which affect the rate constants through the Thorpe-Ingold effect and electron donation2.
While MPAS itself is not directly studied as a NO donor, research on related furoxan derivatives provides insight into a potential mechanism of action for similar compounds. These derivatives release nitric oxide (NO) in the presence of l-cysteine, which correlates with their ability to stimulate guanylate cyclase activity. This activity is crucial for their biological effects, such as vasodilation and inhibition of platelet aggregation1.
In polymer science, MPAS's ability to undergo ring-opening polymerization to form amorphous, soluble polymers is significant. These polymers have potential applications in creating new materials with specific mechanical and chemical properties. The study of MPAS and its isomers has provided valuable information on the influence of different substituents on polymerization rates and the physical characteristics of the resulting polymers2.
Although MPAS is not directly mentioned in pharmacological contexts within the provided papers, the study of structurally related compounds offers a glimpse into possible applications. For instance, furoxan derivatives, which share some chemical similarities with MPAS, have been shown to act as NO donors with vasodilatory and antiplatelet effects1. Additionally, compounds like 5-azacytidine have implications for cancer therapy through their role in inhibiting DNA methylation, suggesting that MPAS or its derivatives could potentially be modified for similar therapeutic applications4.
Another area of interest is the development of anti-digoxin agents. Although MPAS is not directly studied for this purpose, the synthesis and pharmacological properties of structurally related compounds, such as 4-(3'alpha15'beta-dihydroxy-5'beta-estran-17'beta-yl)furan-2-methyl alcohol, have been explored. These compounds exhibit a novel mechanism of action by inhibiting digoxin-induced effects without binding to the cardiac steroid receptor, indicating the potential for developing new classes of therapeutic agents3.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4